2-Bromo-3-iodo-1,4-dimethoxybenzene

Sequential Cross-Coupling Orthogonal Reactivity Palladium Catalysis

Researchers often face complex product mixtures when using symmetrical dihalides for sequential coupling. 2-Bromo-3-iodo-1,4-dimethoxybenzene eliminates this pain point through its inherent ortho-bromo-iodo regiochemistry, delivering predictable, stepwise Suzuki or Sonogashira reactivity. · Enables exclusive Ar1-Ar2 teraryl synthesis without statistical homo-coupled byproducts. · Iodine site reacts first; bromine site remains intact for a second, independent coupling. · Preferred over symmetrical analogs for building kinase inhibitor cores and well-defined π-conjugated oligomers. BenchChem supplies this compound with full quality assurance and batch-specific documentation. Standard international B2B shipping is feasible without special permits.

Molecular Formula C8H8BrIO2
Molecular Weight 342.958
CAS No. 107135-55-7
Cat. No. B600024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodo-1,4-dimethoxybenzene
CAS107135-55-7
Synonyms2-BroMo-3-iodo-1,4-diMethoxybenzene, 97%
Molecular FormulaC8H8BrIO2
Molecular Weight342.958
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)I)Br
InChIInChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
InChIKeyRYNYTPCCJBVMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodo-1,4-dimethoxybenzene: Orthogonal Halogen Building Block


2-Bromo-3-iodo-1,4-dimethoxybenzene (CAS 107135-55-7) is a highly functionalized, mixed dihalogenated aromatic compound . It features a 1,4-dimethoxybenzene core with a bromine atom at the 2-position and an iodine atom at the 3-position . This specific ortho-arrangement of halogens with distinctly different reactivity profiles establishes this compound as a privileged building block for complex molecule assembly, enabling predictable, stepwise functionalization strategies [1].

2-Bromo-3-iodo-1,4-dimethoxybenzene: Irreplaceable by Generic Analogs


Attempting to substitute 2-bromo-3-iodo-1,4-dimethoxybenzene with a generic mono-halogenated or symmetrical dihalogenated analog (e.g., 2,3-dibromo- or 2,3-diiodo-1,4-dimethoxybenzene) introduces significant synthetic liabilities [1]. Mono-halogenated building blocks limit structural complexity to a single diversification step, requiring additional, often inefficient, functional group manipulations [2]. Conversely, symmetrical dihalogenated analogs, bearing two identical halogens, cannot provide orthogonal reactivity, leading to complex mixtures of homo- and cross-coupled products and precluding any form of predictable sequential synthesis [3]. The precise ortho-bromo-iodo substitution pattern of the target compound is a critical design element, essential for achieving high chemoselectivity in the first coupling event, thereby enabling the controlled, iterative construction of complex molecular architectures that are otherwise inaccessible [4].

2-Bromo-3-iodo-1,4-dimethoxybenzene: Cross-Coupling Chemoselectivity Data


C-I over C-Br Chemoselectivity in Pd Catalysis

2-Bromo-3-iodo-1,4-dimethoxybenzene demonstrates highly predictable orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, allowing for exclusive and quantitative functionalization at the iodine-bearing site under mild conditions while preserving the bromine substituent for a subsequent, distinct coupling event [1]. While specific kinetic data for this exact compound is not widely reported in the primary literature, its behavior is a direct consequence of the well-established relative reactivity of aryl halides, where the C-I bond undergoes oxidative addition to Pd(0) complexes several orders of magnitude faster than the C-Br bond [2].

Sequential Cross-Coupling Orthogonal Reactivity Palladium Catalysis

Ortho-Bromo-Iodo Substitution: X-Ray and NMR Confirmation

The unambiguous ortho relationship between the bromine and iodine atoms on the 1,4-dimethoxybenzene ring is critical for its orthogonal reactivity. This substitution pattern has been confirmed by X-ray crystallography and NMR spectroscopy for a series of bromo-iodo-dimethoxybenzene derivatives [1]. While a published crystal structure for the exact title compound is not yet available, its regioisomeric purity and structural integrity can be verified by standard analytical techniques, including 1H and 13C NMR . In contrast, regioisomeric analogs (e.g., 2-iodo-3-bromo-1,4-dimethoxybenzene) would possess identical elemental composition but drastically different, and unpredictable, reactivity due to altered electronic and steric environments.

Structural Elucidation X-ray Crystallography NMR Spectroscopy

Halogen Dance Reactivity for Regioisomer Access

Beyond standard cross-coupling, the ortho-bromo-iodo motif in 2-bromo-3-iodo-1,4-dimethoxybenzene is a privileged substrate for 'halogen dance' reactions. Under the influence of strong bases like lithium diisopropylamide (LDA), the iodine atom can undergo a base-induced migration to an adjacent position, generating a new, thermodynamically more stable aryllithium intermediate [1]. This process allows for the introduction of an electrophile at a site not originally bearing a halogen, effectively converting the initial 2-bromo-3-iodo pattern into, for example, a 2-substituted-3-bromo derivative after iodine migration and subsequent trapping [2]. Symmetrical dihalogenated or mono-halogenated analogs cannot undergo this controlled, single-halogen migration.

Halogen Dance Regioselective Lithiation Organolithium Chemistry

2-Bromo-3-iodo-1,4-dimethoxybenzene: Application Scenarios


Unsymmetrical Teraryl Scaffolds for Drug Discovery

2-Bromo-3-iodo-1,4-dimethoxybenzene is the ideal core for constructing unsymmetrical teraryl frameworks, a common motif in kinase inhibitors and other pharmaceutical agents. Its orthogonal reactivity allows for two sequential and independent Suzuki-Miyaura cross-couplings [1]. The first, more reactive coupling selectively replaces the iodine with an aryl group (Ar1). The second, distinct coupling then replaces the bromine with a different aryl group (Ar2). This strategy guarantees the formation of a single, desired Ar1-Ar2 hetero-teraryl product, avoiding the statistical mixture of products (Ar1-Ar1, Ar2-Ar2, and Ar1-Ar2) that would result from using a symmetrical dihalogenated starting material [2]. The electron-donating methoxy groups also serve as a latent handle for subsequent demethylation and O-alkylation, further expanding the compound's utility in lead optimization .

Conjugated Organic Materials for OLEDs and OFETs

In the synthesis of π-conjugated oligomers and polymers for organic electronics, precise control over monomer sequence is paramount for tuning optical and electronic properties. 2-Bromo-3-iodo-1,4-dimethoxybenzene enables the stepwise, controlled growth of a conjugated chain via iterative Sonogashira or Suzuki couplings [1]. A donor or acceptor unit can first be attached at the iodine site. The remaining bromine can then be used to extend the conjugation in a second, orthogonal coupling step. This prevents the uncontrolled polymerization or formation of statistical copolymers associated with less selective coupling partners, allowing for the synthesis of well-defined molecular wires and donor-acceptor dyads with tailored HOMO-LUMO gaps [2].

Radiopharmaceutical Precursor for Radioiodine Labeling

The ortho-bromo-iodo configuration is strategically valuable for preparing radiopharmaceutical precursors. The iodine atom, positioned ortho to the bromine, can be efficiently exchanged for a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via copper-catalyzed or Pd-catalyzed halogen exchange reactions, while the bromine substituent remains stable [1]. This chemoselective exchange allows for the introduction of the radiolabel at the final stage of synthesis, minimizing the handling of radioactive material. After radiolabeling, the adjacent bromine atom can serve as a site for further functionalization or as a heavy atom for potential Auger electron therapy applications, making this compound a versatile and efficient platform for the development of targeted theranostic agents [2].

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